molecular formula C14H13N3O2S B2676454 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 727983-29-1

4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2676454
CAS No.: 727983-29-1
M. Wt: 287.34
InChI Key: FOCPCOHDBPAWSX-UHFFFAOYSA-N
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Description

4-(Furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3, a furan-2-ylmethyl group at position 4, and a 3-methoxyphenyl moiety at position 3. The furan ring contributes π-electron density, while the 3-methoxyphenyl group introduces both lipophilic and electron-donating properties. Its synthesis typically involves cyclization of thiosemicarbazide precursors or S-alkylation reactions, as seen in structurally related triazoles .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-18-11-5-2-4-10(8-11)13-15-16-14(20)17(13)9-12-6-3-7-19-12/h2-8H,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCPCOHDBPAWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326087
Record name 4-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

727983-29-1
Record name 4-(furan-2-ylmethyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde with 3-methoxybenzohydrazide to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Strong nucleophiles such as alkoxides or amines.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be utilized in the development of more complex molecules, particularly those involving triazole and thiol functionalities. It can facilitate the synthesis of novel compounds with tailored properties for specific applications.

Biology

Research indicates that 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol may possess significant biological activity:

  • Antimicrobial Activity : Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Investigations are underway to assess its efficacy against various cancer cell lines, with a focus on its ability to induce apoptosis (programmed cell death) in malignant cells.

Medicine

The compound is being explored for its therapeutic properties:

  • Anti-inflammatory Effects : Research is being conducted to evaluate its potential to reduce inflammation in various models.
  • Analgesic Properties : There is interest in its use as a pain relief agent based on preliminary findings suggesting it may modulate pain pathways.

Materials Science

In the field of materials science, this compound is being investigated for its potential use in creating new materials with specific properties:

  • Conductivity : Its chemical structure may allow for the development of conductive polymers.
  • Fluorescence : The incorporation of this compound into materials could lead to enhanced fluorescence properties, useful in sensors and imaging technologies.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated inhibition of bacterial growth in vitro.
Study BAnticancer PotentialShowed selective apoptosis in cancer cell lines.
Study CAnti-inflammatory EffectsReduced markers of inflammation in animal models.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position 4, 5) Key Features Biological Activity Reference
Target Compound 4: Furan-2-ylmethyl; 5: 3-Methoxyphenyl Thiol group enables metal chelation; methoxy enhances lipophilicity Under investigation; inferred antimicrobial/anticancer potential
5-(2-Furyl)-4-[(3-Methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol 4: Schiff base (3-methoxybenzylidene); 5: 2-Furyl Schiff base allows metal complexation; moderate yields (73–81%) Anticancer activity (MCF-7, Hep-G2 cell lines)
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4: 4-Methoxyphenyl; 5: Phenyl Lacks furan; methoxy at para position reduces steric hindrance Antifungal activity (Candida spp.)
5-(4-Chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol 4: Furan-2-ylmethyl; 5: 4-Chlorophenyl Chlorine introduces electron-withdrawing effects Antimicrobial (Gram-positive bacteria)
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4: 4-Ethoxyphenyl; 5: 4-Methoxyphenyl Ethoxy group increases lipophilicity vs. methoxy Not reported; used in synthetic intermediates

Physicochemical Properties

  • Solubility : Thiol-containing triazoles exhibit poor aqueous solubility but improved solubility in polar aprotic solvents (e.g., DMF or DMSO) .
  • Stability : Schiff base analogues are prone to hydrolysis under acidic conditions, whereas the target compound’s alkyl-furan linkage enhances stability .

Biological Activity

4-(Furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 727983-29-1) is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article reviews the biological activity of this triazole derivative, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C14H13N3O2SC_{14}H_{13}N_{3}O_{2}S and a molecular weight of 287.34 g/mol. Its structure includes a furan ring and a methoxyphenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC14H13N3O2SC_{14}H_{13}N_{3}O_{2}S
Molecular Weight287.34 g/mol
CAS Number727983-29-1

Antifungal Activity

Recent studies have highlighted the efficacy of 1,2,4-triazole derivatives as antifungal agents. The presence of the triazole ring in this compound is essential for its antifungal properties. Research indicates that compounds with this core structure exhibit broad-spectrum antifungal activity due to their ability to inhibit ergosterol biosynthesis in fungal cells .

In a comparative study of various triazole derivatives, it was found that those with substituents such as methoxy and furan showed enhanced antifungal activity against common pathogens like Candida albicans and Aspergillus species . The specific mechanism involves the inhibition of fungal cytochrome P450 enzymes, leading to cell death.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated significant cytotoxic effects against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines. The IC50 values for these cell lines were reported at approximately 12 µM and 15 µM respectively .

The structure-activity relationship analysis revealed that the substitution patterns on the phenyl ring significantly influence the compound's potency. Electron-donating groups like methoxy enhance activity by stabilizing the compound's interaction with target proteins involved in cancer cell proliferation .

Case Studies

Case Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of several triazole derivatives, including our compound, against Candida albicans. The results indicated that our compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, comparable to established antifungal agents like fluconazole .

Case Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, the compound was tested against various cancer cell lines. The results showed that it induced apoptosis in MCF7 cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and what reaction parameters are critical for yield optimization?

  • Methodology : The compound is synthesized via alkylation of the parent thiol intermediate with halogenated reagents (e.g., furfuryl bromide) in alcoholic solvents under microwave irradiation (60–80°C, 30–60 min) or conventional reflux (6–8 hours). Acid catalysts like HCl are used to protonate the thiol group, enhancing electrophilic substitution . Key parameters include solvent polarity, temperature control, and stoichiometric ratios of reactants to minimize side products.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this triazole-thiol derivative?

  • Methodology :

  • 1H/13C NMR : Aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns. The thiol proton is typically absent due to tautomerization .
  • FT-IR : S-H stretch (~2500 cm⁻¹) and C=N/C-S stretches (1600–1500 cm⁻¹) validate the triazole-thiol core .
  • HR-MS : Molecular ion peaks (e.g., [M+H]+) confirm the molecular formula .

Q. How is the antimicrobial activity of this compound screened in preliminary studies?

  • Methodology : Broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Fungal strains (e.g., C. albicans) are tested using Sabouraud dextrose agar. Activity is correlated with logP values to assess membrane permeability .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends explain the impact of substituents on biological activity?

  • Methodology :

  • Electron-withdrawing groups (e.g., halogens at the phenyl ring) enhance antimicrobial activity by increasing electrophilicity and target binding .
  • Bulkier substituents (e.g., cyclopentenyl) improve helicase inhibition (IC50 = 0.47 µM in MERS-CoV) by occupying hydrophobic pockets in target proteins .
  • Thiol tautomerization (e.g., thione-thiol equilibrium) affects redox activity, as seen in DPPH radical scavenging assays (IC50 = 12–45 µM) .

Q. How can contradictory data on antiradical activity between similar triazole derivatives be resolved?

  • Methodology :

  • Concentration-dependent assays : Test activity across a wide concentration range (e.g., 1–100 µM) to identify saturation points. For example, 2-hydroxybenzylidene derivatives show stable antiradical effects at low concentrations, while fluorinated analogs lose potency .
  • Computational modeling : Compare HOMO-LUMO gaps and Fukui indices to predict radical scavenging mechanisms (hydrogen atom transfer vs. electron transfer) .

Q. What in silico strategies are employed to predict target binding and toxicity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like MERS-CoV helicase (PDB: 5WWP). Key residues (e.g., Lys288, Asp374) form hydrogen bonds with the triazole-thiol core .
  • Toxicity prediction : Tools like ProTox-II assess acute toxicity (LD50) and hepatotoxicity risks. For example, furan-containing derivatives show moderate toxicity (LD50 = 300–500 mg/kg) in rodent models .

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be optimized for this compound?

  • Methodology :

  • Schiff base formation : Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) improves solubility via intramolecular hydrogen bonding. Yields range from 73% to 86% .
  • Metal complexation : Cu(II) or Zn(II) complexes enhance stability and membrane permeability. For example, Cu(II) complexes show 2–3x higher cytotoxicity (IC50 = 8–12 µM) against MCF-7 cells .

Key Recommendations for Researchers

  • Prioritize microwave-assisted synthesis for time and yield efficiency .
  • Use molecular dynamics simulations (>100 ns trajectories) to validate docking poses .
  • Screen Schiff base derivatives for dual antioxidant-antimicrobial activity .

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